

Application Notes and Protocols for the N-Alkylation of Indanones

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Compound of Interest

Compound Name: 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

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Introduction

N-alkylated indanone derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The introduction of an alkyl group on the nitrogen atom can profoundly influence the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides detailed experimental protocols for three primary methods for the N-alkylation of indanones: Reductive Amination, Direct N-Alkylation of 2-Aminoindanes, and Buchwald-Hartwig Amination.

Method 1: Reductive Amination of Indanones

Reductive amination is a highly effective one-pot method for the synthesis of N-alkylated aminoindanes directly from an indanone and a primary or secondary amine. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent, most commonly sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).^{[1][2]} This method is favored for its operational simplicity and the use of a selective reducing agent that does not readily reduce the starting ketone.^[3]

Experimental Protocol: Reductive Amination of 1-Indanone with Benzylamine

Materials:

- 1-Indanone (1.0 eq)
- Benzylamine (1.2 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (2.0 eq)[1]
- Methanol (or Dichloromethane/1,2-Dichloroethane)
- Acetic acid (catalytic amount, e.g., 0.1 eq)[1]
- Saturated aqueous solution of ammonium chloride (NH_4Cl)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 1-indanone (1.0 eq) and benzylamine (1.2 eq) in methanol, add a catalytic amount of acetic acid (0.1 eq).[1]
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.[1]
- Cool the reaction mixture to 0 °C using an ice bath.
- Add sodium triacetoxyborohydride (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains low.[1]
- Allow the reaction to warm to room temperature and continue stirring for an additional 60 minutes or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). [1]

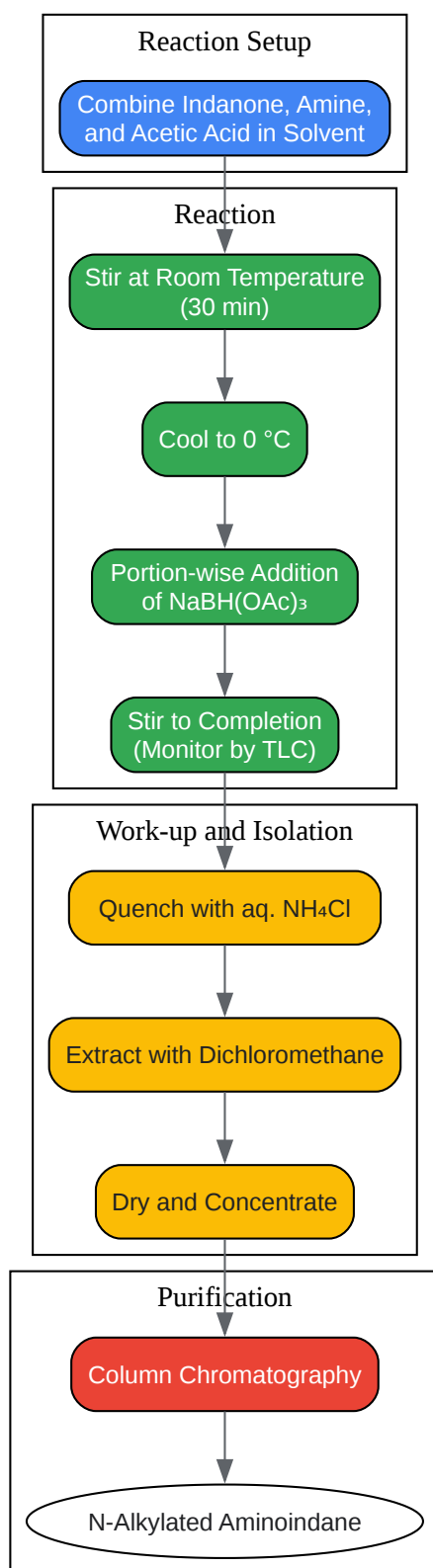
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
- Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[1]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-1-aminoindane.

Data Presentation: Reductive Amination of Indanones

Entry	Indanone Substrate	Amine	Reducing Agent	Solvent	Time (h)	Yield (%)	Reference
1	1-Indanone	Benzylamine	NaBH(OAc) ₃	Methanol	1.5	High	[1]
2	5-Fluoro-1-indanone	Benzylamine	NaBH(OAc) ₃	Methanol	1.5	High	[1]
3	2-Indanone	Aniline	NaBH(OAc) ₃	DCE	-	High	[2]
4	β-Tetralone	Aniline	NaBH(OAc) ₃	DCE	-	87	[2]

Note: "High" yield is reported in the literature without a specific percentage.

Experimental Workflow: Reductive Amination



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Workflow for the Reductive Amination of Indanones.

Method 2: Direct N-Alkylation of 2-Aminoindanes

This classical approach involves the direct alkylation of a pre-existing aminoindane with an alkylating agent, such as an alkyl halide, in the presence of a base. For N-methylation, the Eschweiler-Clarke reaction provides a mild and efficient method using formaldehyde and formic acid.^{[4][5][6]}

Experimental Protocol: N-Methylation of 2-Aminoindane (Eschweiler-Clarke Reaction)

Materials:

- 2-Aminoindane (1.0 eq)
- Formaldehyde (excess, e.g., 37% aqueous solution)
- Formic acid (excess)
- Hydrochloric acid (for salt formation and purification)
- Sodium hydroxide (for basification)
- Diethyl ether (for extraction)

Procedure:

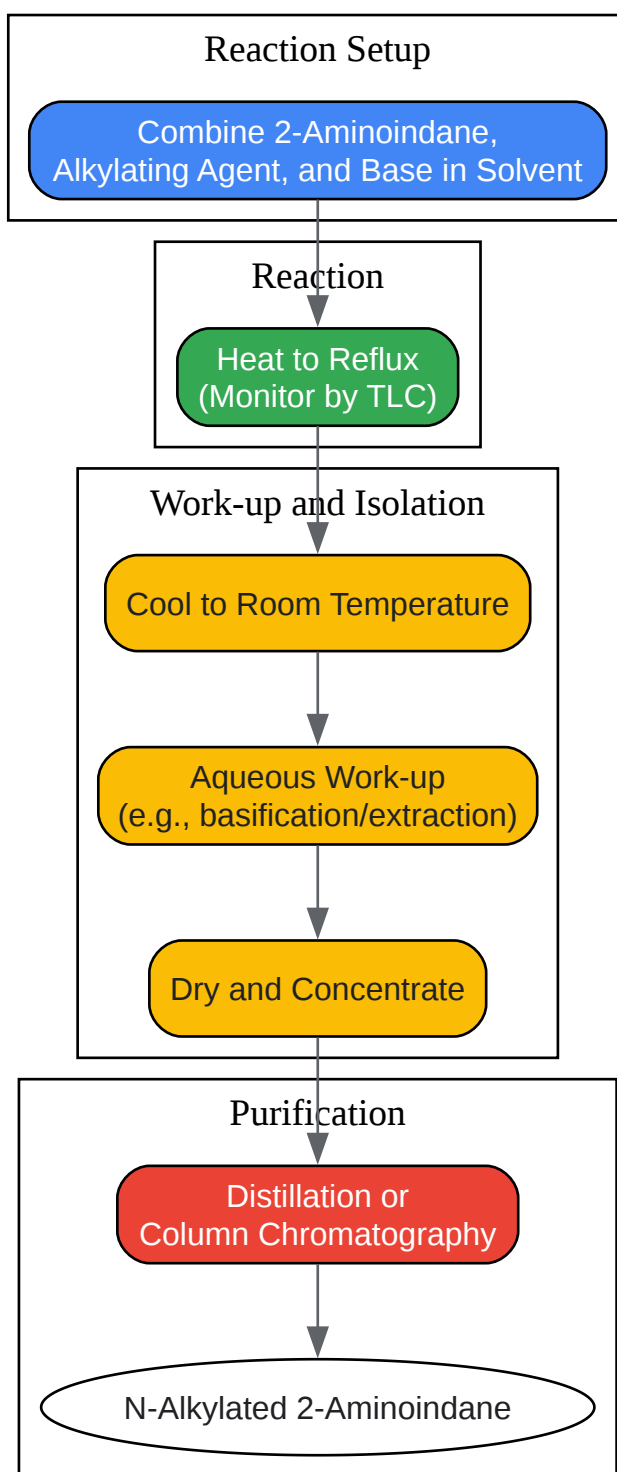
- To a round-bottom flask, add 2-aminoindane (1.0 eq).
- Add an excess of formaldehyde solution followed by an excess of formic acid.
- Heat the reaction mixture to reflux (close to 100 °C) for several hours, monitoring the reaction progress by TLC.^[4]
- After completion, cool the reaction mixture to room temperature.
- Make the solution basic by the careful addition of a sodium hydroxide solution.
- Extract the product with diethyl ether (3 x volume of aqueous layer).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- The crude product can be further purified by distillation or by conversion to its hydrochloride salt.

Data Presentation: Direct N-Alkylation of 2-Aminoindanes

Entry	Amine Substrate	Alkylating Agent	Base/Reagent	Solvent	Time (h)	Yield (%)	Reference
1	Primary/Secondary Amine	Formaldehyde	Formic Acid	Water	Varies	Generally High	[4][6]
2	Benzylamine	Benzyl bromide	Al ₂ O ₃ -OK	Acetonitrile	1-7	85	[7]
3	Piperidine	2-Phenethyl bromide	Al ₂ O ₃ -OK	Acetonitrile	-	80	[7]

Experimental Workflow: Direct N-Alkylation



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Workflow for the Direct N-Alkylation of 2-Aminoindanes.

Method 3: Buchwald-Hartwig Amination of Halo-Indanones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This method is particularly useful for the synthesis of N-aryl or N-alkyl aminoindanones from the corresponding halo-indanone and an amine. The choice of palladium catalyst, phosphine ligand, and base is critical for the success of this reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

- Halo-indanone (e.g., 2-bromo-1-indanone) (1.0 eq)
- Amine (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2-5 mol%)
- Phosphine ligand (e.g., Xantphos, 4-10 mol%)
- Base (e.g., Cesium carbonate (Cs_2CO_3) or Sodium tert-butoxide (NaOtBu), 1.4-2.0 eq)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the halo-indanone (1.0 eq), the amine (1.2 eq), the base (e.g., Cs_2CO_3 , 1.4 eq), the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
- Add the anhydrous solvent (e.g., toluene) via syringe.
- Heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.

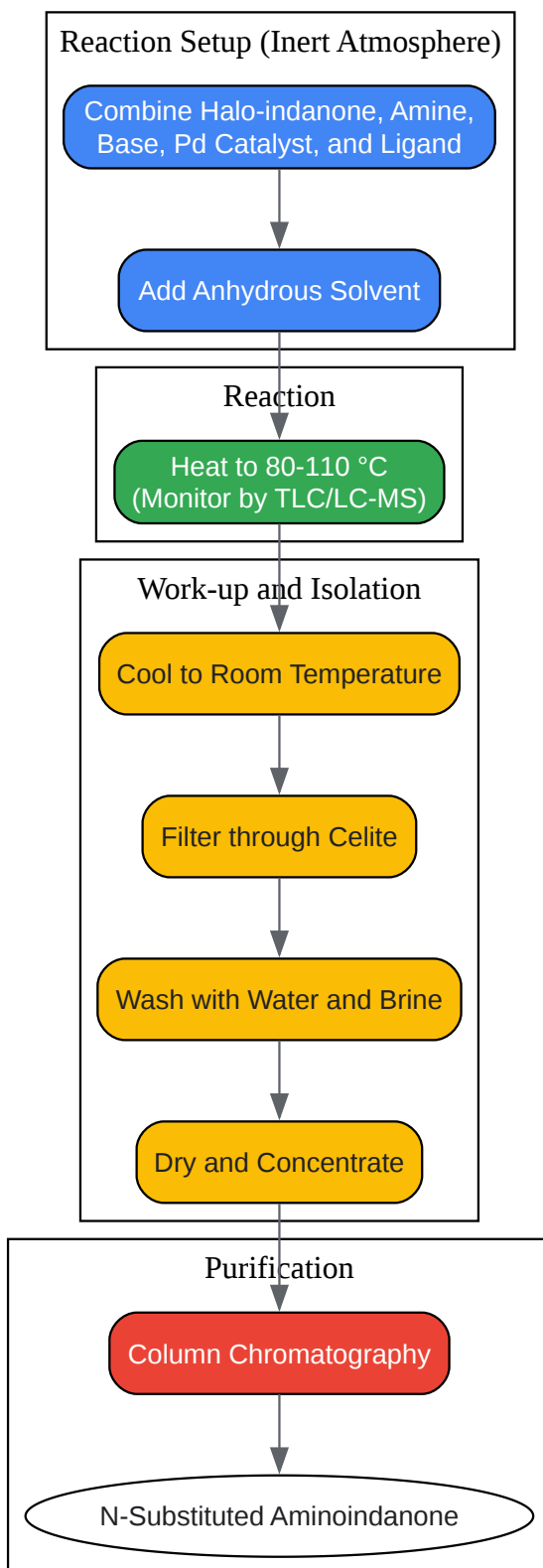
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination

Entry	Aryl Halide	Amine	Catalyst/Ligand	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	4-Bromo-N,N-dimethylaniline	Morpholine	Pd(OAc) ₂ /Variolus	tBuOK	Toluene	85	>95	[8]
2	Aryl Bromides	Primary/Secondary Amines	Pd ₂ (dba) ₃ /Xantphos	Cs ₂ CO ₃	Toluene	110	Varies	General Protocol
3	2-Bromopyridine	Various amides	XantPhos Pd G3	DBU	MeCN/PhMe	140	Good	[9]

Note: Specific examples for halo-indanones are limited in the literature; these conditions are based on analogous aryl halides.

Experimental Workflow: Buchwald-Hartwig Amination



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Workflow for the Buchwald-Hartwig Amination of Halo-Indanones.

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